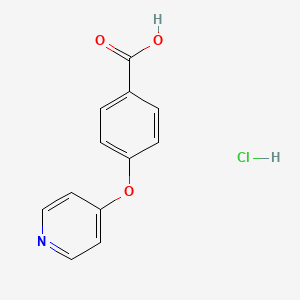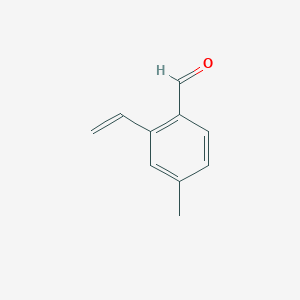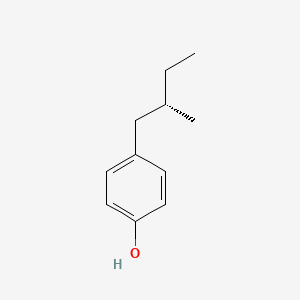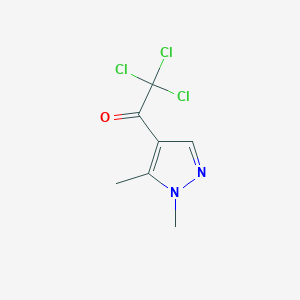![molecular formula C7H3ClN4 B1396607 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile CAS No. 1060816-60-5](/img/structure/B1396607.png)
2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile
Descripción general
Descripción
2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile is a chemical compound with the empirical formula C6H4ClN3 . It is used in the field of medicinal chemistry, particularly in the synthesis of inhibitors for various kinases .
Synthesis Analysis
The synthesis of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile and its derivatives often involves the use of microwave techniques . For instance, one method involves the reaction of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine with cesium carbonate and methyl iodide .Molecular Structure Analysis
The molecular structure of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile consists of a pyrrolopyrimidine core with a chlorine atom at the 2-position . The SMILES string representation of the molecule is Clc1ncc2cc[nH]c2n1 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile are not detailed in the search results, it is known that this compound is used as a building block in the synthesis of various kinase inhibitors .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile is 153.57 g/mol . It has a complexity of 130 and a topological polar surface area of 41.6 Ų .Aplicaciones Científicas De Investigación
Chemical Synthesis
“2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile” is a chemical compound that can be synthesized using various techniques . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich . This compound is often used in the synthesis of other complex compounds .
Anticancer Research
This compound has been used in the design and synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives for anticancer research . These derivatives have shown promising results in in vitro tests against several human cancer cell lines . For example, compounds 14a, 16b, and 18b were found to be highly active against MCF7 (a breast cancer cell line) .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound and its derivatives . These studies help understand the binding affinities of these compounds against certain proteins, which is crucial in drug design .
Gene Expression Studies
This compound and its derivatives have been used in gene expression studies . These studies help understand how these compounds affect the expression of certain genes in cancer cells .
Apoptosis Induction
Certain derivatives of this compound have been found to induce apoptosis (programmed cell death) in cancer cells . This is a promising area of research in the development of new anticancer drugs .
Cell Cycle Arrest
Some derivatives of this compound have been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . This means that these compounds can stop the cells from dividing, which is a key strategy in cancer treatment .
MPS1 Inhibition
A highly selective MPS1 inhibitor based on a 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold has been reported . This inhibitor has shown to effectively mitigate human TNBC (Triple-Negative Breast Cancer) cell proliferation .
X-ray Crystal Structure Analysis
The X-ray crystal structure analysis of this compound has guided the design and optimization of its derivatives . This analysis provides valuable insights into the molecular structure of the compound, which is crucial in drug design .
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile is the Monopolar spindle 1 kinase (MPS1) . MPS1 is an apical dual-specificity protein kinase that is over-expressed in certain types of cancer, such as triple-negative breast cancer (TNBC) .
Mode of Action
2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile: interacts with its target, MPS1, by inhibiting its kinase activity . This inhibition disrupts the normal function of MPS1, leading to changes in cell proliferation .
Biochemical Pathways
The action of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile affects the MPS1 pathway . MPS1 is a key player in the spindle assembly checkpoint (SAC), a safety mechanism that ensures the correct segregation of chromosomes during cell division . Inhibition of MPS1 by 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile can lead to incorrect chromosome segregation, which can result in cell death .
Result of Action
The molecular and cellular effects of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile’s action include the induction of cell cycle arrest and apoptosis . For example, it has been shown to upregulate the level of caspase-3, a key player in the execution-phase of cell apoptosis .
Propiedades
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-7-11-3-5-4(1-9)2-10-6(5)12-7/h2-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXHKYDDAIAILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)
![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)
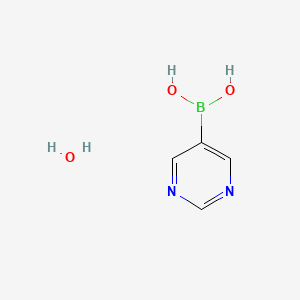
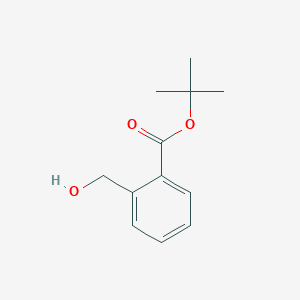
![2,4,6-Trichloropyrido[3,2-d]pyrimidine](/img/structure/B1396530.png)
![5'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B1396531.png)
![9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1396532.png)
